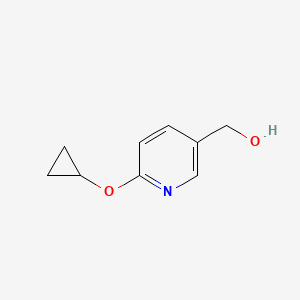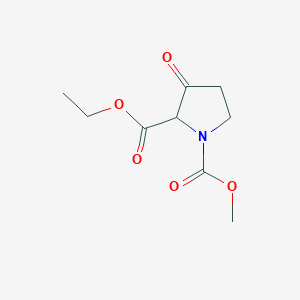
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate is a synthetic organic compound belonging to the class of pyrrolidinedicarboxylates. This compound is characterized by its pyrrolidine ring structure, which is a five-membered lactam ring containing nitrogen. The presence of ester groups and a keto group in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of ethyl acetoacetate with methylamine, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide and an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyrrolidine-based structures.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The keto group can also interact with nucleophiles, leading to the formation of new chemical bonds. These interactions are crucial for its role as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl 1-tert-butyl 3-oxo-1,2-pyrrolidinedicarboxylate: Similar structure but with a tert-butyl group instead of a methyl group.
1-Benzyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate: Contains a benzyl group instead of a methyl group.
Uniqueness
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly those with pharmaceutical applications.
Eigenschaften
Molekularformel |
C9H13NO5 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
2-O-ethyl 1-O-methyl 3-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-3-15-8(12)7-6(11)4-5-10(7)9(13)14-2/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
CJZZZJKJBJPBPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=O)CCN1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)

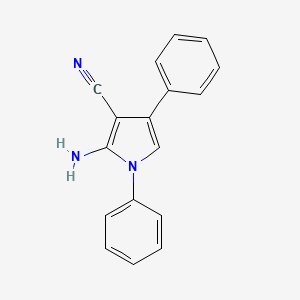
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
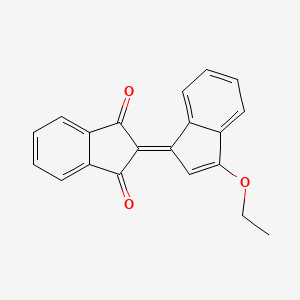
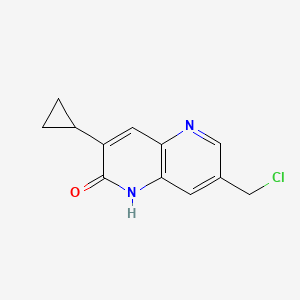
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

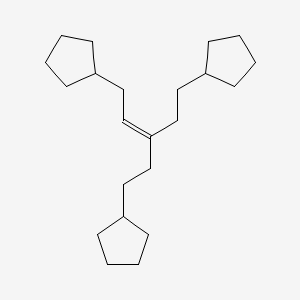
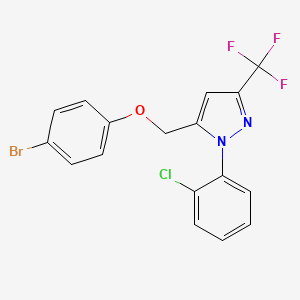
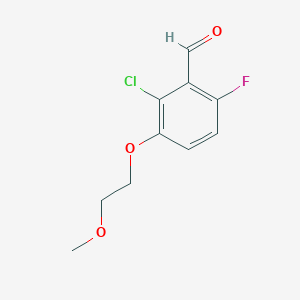
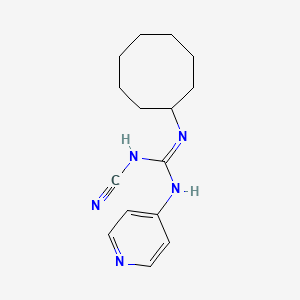
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
